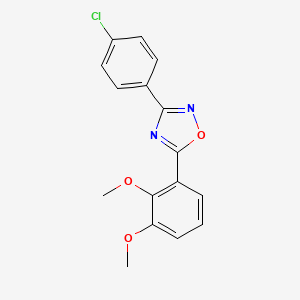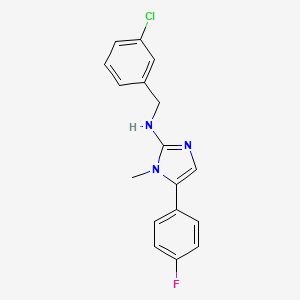
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)acrylamide
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)benzamide
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)thiophene
Uniqueness
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H13ClN2O3 |
|---|---|
Poids moléculaire |
316.74 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-5-3-4-12(14(13)21-2)16-18-15(19-22-16)10-6-8-11(17)9-7-10/h3-9H,1-2H3 |
Clé InChI |
AXUYNHOCYZVAEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-(2-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11569752.png)
![7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B11569755.png)
![7-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569760.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B11569772.png)
![1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine](/img/structure/B11569779.png)
![5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11569781.png)
![6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11569782.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-fluorophenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11569786.png)
![2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11569787.png)
![2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11569788.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569794.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11569799.png)
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11569803.png)
